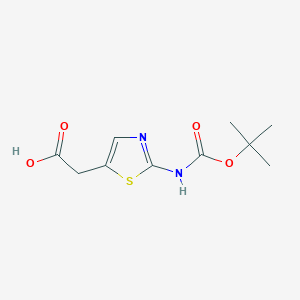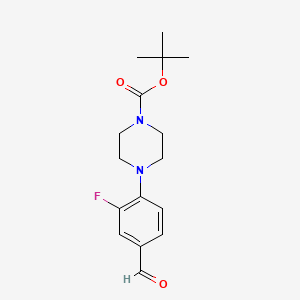
4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a tert-butyl group, a fluoro group, and a formyl group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
- The primary targets of Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate include:
- Death-associated protein kinase 3 (DAPK3) : This kinase plays a role in cell survival, apoptosis, and autophagy regulation .
- Tyrosine-protein kinases JAK1, JAK2, and JAK3 : These kinases are involved in cytokine signaling pathways, immune responses, and hematopoiesis .
- Non-receptor tyrosine-protein kinase TYK2 : TYK2 is part of the JAK-STAT pathway and contributes to immune responses .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-fluoro-4-formylbenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Protection of Piperazine: Piperazine is reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.
Substitution Reaction: The protected piperazine is then reacted with 2-fluoro-4-formylbenzene under suitable conditions to introduce the fluoro and formyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tert-butyl 4-(2-fluoro-4-carboxyphenyl)piperazine-1-carboxylate.
Reduction: Tert-butyl 4-(2-fluoro-4-hydroxymethylphenyl)piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a potential lead compound for drug development.
- Used in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have different substituents on the piperazine ring, leading to variations in their chemical reactivity and biological activities.
- Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate has a trifluoromethyl group instead of a fluoro group, which can significantly alter its physicochemical properties and biological interactions.
4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde stands out due to its unique combination of substituents, providing a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHULRHKHBHDEIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609794 |
Source


|
| Record name | tert-Butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501126-37-0 |
Source


|
| Record name | tert-Butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
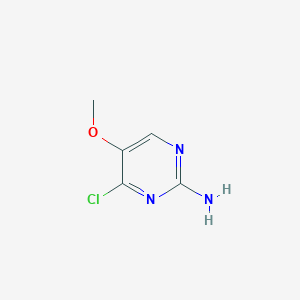
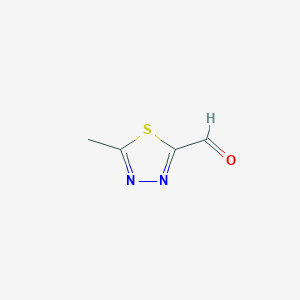
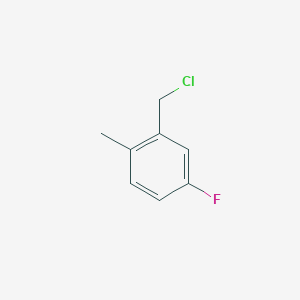
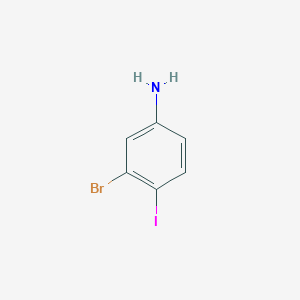
![1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B1342407.png)

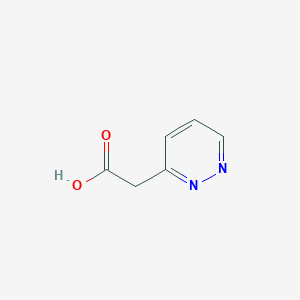

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)
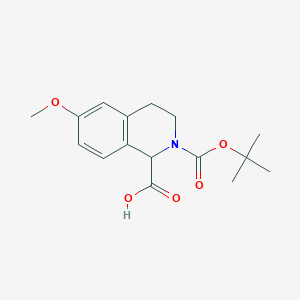
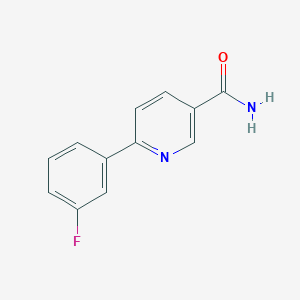

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)
